molecular formula C12H15BrF2N2O2 B8183146 tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate

tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate

Cat. No.: B8183146
M. Wt: 337.16 g/mol
InChI Key: FUTUWCMLZXUXGE-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate is a chemical compound characterized by its tert-butyl, bromine, pyridin-2-yl, and difluoroethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate typically involves the reaction of 4-bromopyridine with tert-butyl carbamate and 2,2-difluoroethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate is used as a precursor in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its structural features enable interactions with various biological targets, which can be leveraged in the development of therapeutic agents .

Industry

In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a useful intermediate in the production of various commercial products .

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate involves its interaction with specific molecular targets. The bromine and difluoroethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoroethyl group in tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate enhances its reactivity and allows for unique interactions in chemical and biological systems. This makes it a more versatile and valuable compound compared to its analogs .

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)-N-(2,2-difluoroethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2N2O2/c1-12(2,3)19-11(18)17(7-9(14)15)10-6-8(13)4-5-16-10/h4-6,9H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTUWCMLZXUXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)F)C1=NC=CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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